molecular formula C44H32N8Zn B14889111 [Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc

[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc

Cat. No.: B14889111
M. Wt: 738.2 g/mol
InChI Key: AFNZOXRYHKSQEW-UHFFFAOYSA-N
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Description

Tetrakis(p-aminophenyl)porphyrinato(2-)zinc: is a coordination compound where a zinc ion is coordinated to a porphyrin ring substituted with four p-aminophenyl groups Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-aminophenyl)porphyrinato(2-)zinc typically involves the reaction of zinc salts with Tetrakis(p-aminophenyl)porphyrin. One common method is to dissolve Tetrakis(p-aminophenyl)porphyrin in a solvent such as dimethylformamide (DMF) and then add a zinc salt like zinc acetate. The mixture is stirred at elevated temperatures to facilitate the coordination of the zinc ion to the porphyrin ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(p-aminophenyl)porphyrinato(2-)zinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of zinc.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the porphyrin ring.

    Substitution: The p-aminophenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(III) porphyrin complexes, while substitution reactions can introduce various functional groups onto the p-aminophenyl rings .

Scientific Research Applications

Chemistry: In chemistry, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and reduction with high efficiency.

Biology: The compound is studied for its potential use in biological systems, particularly in mimicking the function of natural porphyrins. It has applications in studying enzyme mechanisms and developing new biomimetic catalysts.

Medicine: In medicine, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for treating certain types of cancer .

Industry: Industrially, the compound is used in the development of new materials, such as sensors and photovoltaic devices.

Mechanism of Action

The mechanism by which Tetrakis(p-aminophenyl)porphyrinato(2-)zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The porphyrin ring’s electronic structure plays a crucial role in this process, facilitating efficient energy transfer .

Comparison with Similar Compounds

  • Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc
  • Tetrakis(p-carboxyphenyl)porphyrinato(2-)zinc
  • Tetrakis(p-methoxyphenyl)porphyrinato(2-)zinc

Comparison: Compared to Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc, it has different solubility and electronic properties, making it more suitable for specific applications such as catalysis and photodynamic therapy .

Properties

Molecular Formula

C44H32N8Zn

Molecular Weight

738.2 g/mol

IUPAC Name

zinc;4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

AFNZOXRYHKSQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Zn+2]

Origin of Product

United States

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